molecular formula C19H19F3N2O4S B2773582 3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034444-87-4

3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Cat. No. B2773582
CAS RN: 2034444-87-4
M. Wt: 428.43
InChI Key: NEDFIOPBNXUDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H19F3N2O4S and its molecular weight is 428.43. The purity is usually 95%.
The exact mass of the compound 3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Researchers have explored the synthesis and reactivity of compounds containing the phenylsulfonyl and pyrrolidinyl motifs, highlighting their utility in organic synthesis. Králová et al. (2019) reported on the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, yielding chiral pyrrolidin-3-ones, suggesting a methodology that might be applicable for the synthesis of related compounds (Králová et al., 2019). Similarly, Haskins and Knight (2002) demonstrated the use of sulfonamides as novel terminators in cationic cyclizations to produce pyrrolidines, indicating the versatility of sulfonamide groups in synthetic chemistry (Haskins & Knight, 2002).

Medicinal Chemistry and Pharmacology

The compound's framework is reminiscent of structures investigated for their therapeutic potential. Duan et al. (2019) discovered a new series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, highlighting the significance of the pyrrolidine ring in developing compounds with potential anti-inflammatory and anticancer properties (Duan et al., 2019).

Materials Science

In the realm of materials science, the compound's structural motifs are relevant to the design of novel materials. McFarlane et al. (2000) explored the use of bis(trifluoromethanesulfonyl)imide ion in the synthesis of novel salts with pyrrolidinium cations, aiming at applications in electrolytes for energy storage devices. These salts exhibit low melting points and high conductivities, useful for ionic liquids and electrolytes (McFarlane et al., 2000).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)14-6-9-23-17(12-14)28-15-7-10-24(13-15)18(25)8-11-29(26,27)16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDFIOPBNXUDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.